molecular formula C5H4ClNO3S2 B12632118 2-Acetyl-1,3-thiazole-5-sulfonyl chloride CAS No. 919799-73-8

2-Acetyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B12632118
CAS No.: 919799-73-8
M. Wt: 225.7 g/mol
InChI Key: XTGSCRYSUBDONO-UHFFFAOYSA-N
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Description

2-Acetyl-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClN2O3S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-acetyl-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-Acetyl-1,3-thiazole+Chlorosulfonic acid2-Acetyl-1,3-thiazole-5-sulfonyl chloride+HCl\text{2-Acetyl-1,3-thiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-Acetyl-1,3-thiazole+Chlorosulfonic acid→2-Acetyl-1,3-thiazole-5-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different thiazole derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-Acetyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiazole: A related compound without the sulfonyl chloride group.

    1,3-Thiazole-5-sulfonyl chloride: Lacks the acetyl group.

    2-Methyl-1,3-thiazole-5-sulfonyl chloride: Contains a methyl group instead of an acetyl group.

Uniqueness

2-Acetyl-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance compared to similar compounds .

Properties

CAS No.

919799-73-8

Molecular Formula

C5H4ClNO3S2

Molecular Weight

225.7 g/mol

IUPAC Name

2-acetyl-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C5H4ClNO3S2/c1-3(8)5-7-2-4(11-5)12(6,9)10/h2H,1H3

InChI Key

XTGSCRYSUBDONO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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